

# Tosedostat vs. Other Aminopeptidase Inhibitors in Acute Myeloid Leukemia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Tosedostat |           |
| Cat. No.:            | B1683859   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Acute Myeloid Leukemia (AML), a cancer characterized by the rapid growth of abnormal white blood cells in the bone marrow, presents a significant therapeutic challenge, particularly in elderly patients and those with relapsed or refractory disease. Aminopeptidase inhibitors have emerged as a novel class of therapeutic agents that target the protein degradation pathway, crucial for the survival and proliferation of leukemic cells. This guide provides a detailed comparison of **Tosedostat** (formerly CHR-2797), a prominent aminopeptidase inhibitor, with other agents in its class, focusing on their application in AML.

# Mechanism of Action: Targeting Protein Metabolism in AML

Aminopeptidase inhibitors exert their anti-leukemic effects by blocking the function of aminopeptidases, enzymes responsible for the final stages of protein breakdown into single amino acids. By inhibiting these enzymes, the drugs disrupt the recycling of amino acids within cancer cells, leading to amino acid deprivation, cell cycle arrest, and ultimately, apoptosis (programmed cell death). This mechanism is particularly effective in rapidly dividing cancer cells, which have a high demand for amino acids to sustain their growth.

**Tosedostat** is a potent, orally bioavailable inhibitor of M1 family aminopeptidases, including puromycin-sensitive aminopeptidase (PuSA) and leukotriene A4 hydrolase.[1][2] Another







notable aminopeptidase inhibitor, Bestatin (Ubenimex), also targets these enzymes but is considered less potent than **Tosedostat**.[2]

Below is a diagram illustrating the general signaling pathway affected by aminopeptidase inhibitors in AML cells.





Click to download full resolution via product page

Mechanism of Aminopeptidase Inhibitors in AML



# Clinical Performance: Tosedostat vs. Bestatin (Ubenimex)

Direct head-to-head clinical trials comparing **Tosedostat** with other aminopeptidase inhibitors in AML are not available. However, by examining data from independent clinical trials, we can draw objective comparisons of their efficacy and safety profiles.

#### **Tosedostat Clinical Trial Data**

**Tosedostat** has been evaluated in several clinical trials, both as a monotherapy and in combination with other agents, primarily in elderly patients with relapsed or refractory AML.



| Study                                 | Treatment                                                    | Patient<br>Population                                    | Overall Response Rate (ORR) | Complete<br>Remission<br>(CR/CRp/<br>MLFS) | Median<br>Overall<br>Survival<br>(OS)             | Key<br>Adverse<br>Events                                                          |
|---------------------------------------|--------------------------------------------------------------|----------------------------------------------------------|-----------------------------|--------------------------------------------|---------------------------------------------------|-----------------------------------------------------------------------------------|
| Phase I/II<br>Study[1][3]             | Tosedostat<br>Monothera<br>py (130 mg<br>daily)              | 51 elderly<br>and/or<br>relapsed<br>AML<br>patients      | 27%                         | 14% (3<br>CR, 7<br>marrow<br>CR)           | Not<br>Reported                                   | Thrombocy<br>topenia,<br>elevated<br>ALT[3]                                       |
| OPAL<br>Study<br>(Phase II)<br>[4][5] | Tosedostat<br>Monothera<br>py (120 mg<br>or 240 mg<br>daily) | 73 elderly patients with relapsed/re fractory AML        | 22%                         | 12%                                        | 126 days (all patients), 261.5 days (responder s) | Diarrhea, peripheral edema, fatigue, dyspnea, nausea[5]                           |
| Combinatio<br>n Therapy<br>Study[6]   | Tosedostat<br>(120 mg<br>daily) +<br>low-dose<br>cytarabine  | 33 elderly<br>patients<br>with newly<br>diagnosed<br>AML | 54.5%                       | 48.5%                                      | 222 days                                          | Hematologi cal toxicity (anemia, thrombocyt openia, neutropeni a), infections[6 ] |

### **Bestatin (Ubenimex) Clinical Trial Data**

Bestatin has been studied for a longer period, primarily in Japan, and is often used as an immunomodulatory agent in conjunction with chemotherapy. The available data often focuses on prolonging remission and survival rather than on initial response rates as defined in modern trials.



| Study                                | Treatment                                                    | Patient<br>Population                                                               | Primary<br>Outcome                    | Key Findings                                                                                                      | Key Adverse<br>Events                   |
|--------------------------------------|--------------------------------------------------------------|-------------------------------------------------------------------------------------|---------------------------------------|-------------------------------------------------------------------------------------------------------------------|-----------------------------------------|
| Randomized<br>Controlled<br>Study[7] | Bestatin + Maintenance Chemotherap y vs. Chemotherap y alone | 101 adult patients with acute nonlymphocyt ic leukemia (ANLL) in complete remission | Remission<br>duration and<br>survival | Statistically significant longer remission and survival in the Bestatin group, especially in patients aged 50-65. | Minimal side<br>effects<br>reported.[7] |

### **Experimental Protocols**

Understanding the methodologies of the clinical trials is crucial for interpreting the data accurately. Below are summaries of the typical experimental protocols for **Tosedostat** and Bestatin studies in AML.

#### Tosedostat Phase II "OPAL" Study (NCT00780598)

- Study Design: A randomized, multicenter, open-label, single-group assignment phase II trial. [5]
- Patient Population: Patients aged 60 years or older with refractory or relapsed AML.
- Treatment Regimen: Participants received either Tosedostat 120 mg once daily for 24 weeks or 240 mg for 8 weeks followed by 120 mg once daily for 16 weeks.[5]
- Endpoints: The primary endpoint was the overall response rate (ORR), including complete remission (CR), complete remission with incomplete platelet recovery (CRp), and morphologic leukemia-free state (MLFS). Secondary endpoints included overall survival (OS) and safety.[4]

#### **Bestatin (Ubenimex) Randomized Controlled Study**







- Study Design: A cooperative randomized controlled study.[7]
- Patient Population: Adult patients with acute nonlymphocytic leukemia (ANLL) who had achieved complete remission.
- Treatment Regimen: After achieving remission, patients were randomized to receive either maintenance chemotherapy plus Bestatin (30 mg/day) or maintenance chemotherapy alone.
   [7]
- Endpoints: The primary outcomes were the duration of remission and overall survival.[7]

The workflow for a typical clinical trial of an aminopeptidase inhibitor in AML is depicted in the following diagram.





Click to download full resolution via product page

Typical Clinical Trial Workflow for Aminopeptidase Inhibitors in AML



#### Conclusion

**Tosedostat** has demonstrated notable anti-leukemic activity as a monotherapy and in combination with chemotherapy in elderly and relapsed/refractory AML patients, with overall response rates ranging from 22% to 54.5% in different settings.[4][6] Bestatin, while also showing a benefit in prolonging remission and survival, has been primarily studied as an adjunct to maintenance chemotherapy, and its efficacy is not as well-quantified by modern response criteria.[7]

The development of **Tosedostat** represents a advancement in the field of aminopeptidase inhibitors, offering a more potent and targeted approach compared to earlier agents like Bestatin. However, a randomized controlled trial directly comparing **Tosedostat** to Bestatin would be necessary to definitively establish superiority. Future research should also focus on identifying biomarkers to predict which patients are most likely to respond to aminopeptidase inhibition and to explore rational combination strategies with other novel agents in AML.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. apexbt.com [apexbt.com]
- 2. Tosedostat | C21H30N2O6 | CID 15547703 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [A new antitumor drug with immunomodulating activity, ubenimex (bestatin)] PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Randomized controlled study of chemoimmunotherapy with bestatin of acute nonlymphocytic leukemia in adults PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunotherapy with bestatin for acute nonlymphocytic leukemia in adults PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. mdpi.com [mdpi.com]



 To cite this document: BenchChem. [Tosedostat vs. Other Aminopeptidase Inhibitors in Acute Myeloid Leukemia: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683859#tosedostat-versus-other-aminopeptidase-inhibitors-in-aml]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com